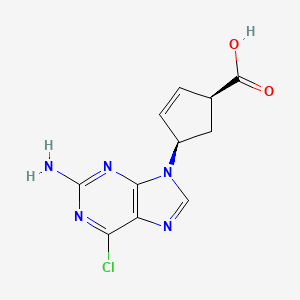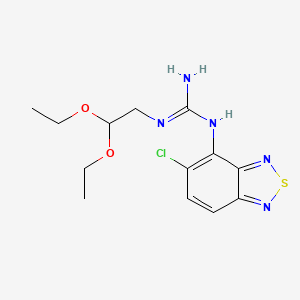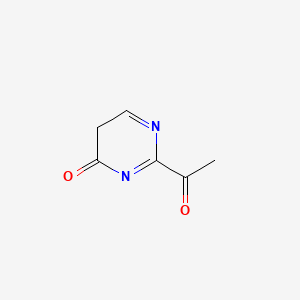
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate, otherwise known as 6-chloropurine, is an organic compound composed of a nitrogenous base and a cyclopentene ring. It has been used in a variety of scientific and medical applications, from the development of new drugs to the study of biochemical pathways.
Aplicaciones Científicas De Investigación
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles are fundamental to pharmaceutical chemistry due to their diverse biological activities. Research demonstrates that a significant proportion of small-molecule drugs approved by the U.S. FDA contain nitrogen heterocycles, underscoring their importance in drug design and medicinal chemistry (Vitaku et al., 2014). These compounds exhibit a wide range of therapeutic properties, including antibacterial, antiviral, and anticancer activities, among others. The versatility of nitrogen heterocycles arises from their ability to mimic biological molecules, participate in hydrogen bonding, and modulate physicochemical properties favorable for drug absorption and distribution (Vitaku, Smith, & Njardarson, 2014).
Carboxylic Acids and Bioisosteres
Carboxylic acids play a crucial role in drug molecules, impacting their binding to biological targets, solubility, and distribution. However, challenges such as metabolic instability or limited membrane permeability sometimes necessitate the use of bioisosteres to improve drug profiles. Research advances in novel carboxylic acid bioisosteres have led to the development of substitutes that maintain or enhance the biological activity of the parent compound while mitigating its drawbacks (Horgan & O’ Sullivan, 2021). This approach is particularly relevant for enhancing drug-like properties, including stability, solubility, and permeability, which are critical factors in drug design and development (Horgan & O’ Sullivan, 2021).
Cyclodextrins in Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides that have gained attention for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of drugs. CDs and their derivatives are extensively studied for pharmaceutical applications, including drug delivery systems, where they can modify the release profiles of drugs, protect against degradation, and improve bioavailability. The unique structural properties of CDs, such as their hydrophobic cavity and hydrophilic outer surface, make them versatile excipients in the formulation of pharmaceuticals (Boczar & Michalska, 2022). These characteristics highlight the potential of CDs in improving the delivery and efficacy of drugs, including those containing complex structures like "(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate" (Boczar & Michalska, 2022).
Propiedades
IUPAC Name |
(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCJFRPQWAWFC-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746991 |
Source


|
| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate | |
CAS RN |
1246819-78-2 |
Source


|
| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)



![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)





